

# Introduction: The Indazole Scaffold in Drug Discovery

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## Compound of Interest

Compound Name: *5-methoxy-1H-indazol-3-amine*

Cat. No.: B1357740

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Nitrogen-containing heterocyclic compounds are foundational to the development of novel therapeutics.<sup>[1]</sup> Among these, the indazole nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.<sup>[2][3]</sup> The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and is found in numerous FDA-approved drugs.<sup>[2][4]</sup> These include the antiemetic Granisetron, the non-steroidal anti-inflammatory drug Benzydamine, and several targeted cancer therapies like Pazopanib and Axitinib.<sup>[2][4]</sup>

The versatility of the indazole core stems from its structural features, which allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV effects.<sup>[2][5]</sup> The 1H-indazol-3-amine moiety, in particular, has garnered significant attention as a highly effective "hinge-binding" fragment in the design of protein kinase inhibitors.<sup>[1][6][7]</sup> This guide will focus specifically on the 5-methoxy substituted variant, a key intermediate and core structure for a new generation of targeted agents.

## Physicochemical Properties of 5-Methoxy-1H-indazol-3-amine

A thorough understanding of the physicochemical properties of a core scaffold is critical for analog design and development.

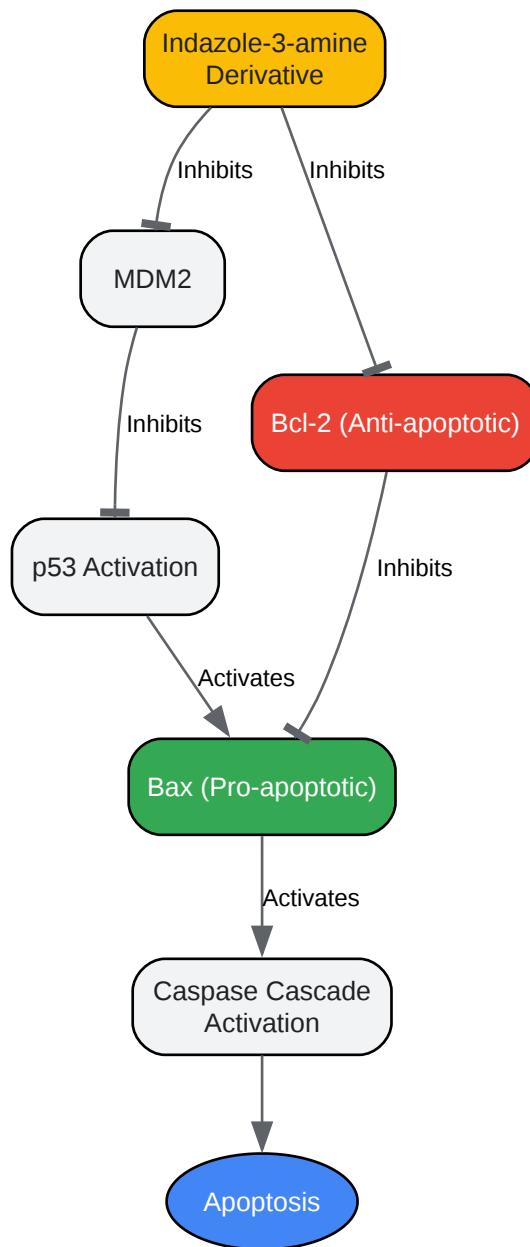
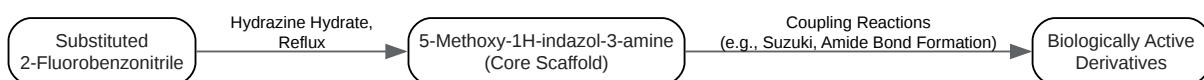
Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub> O	<a href="#">[8]</a>
Molecular Weight	163.18 g/mol	<a href="#">[8]</a>
Monoisotopic Mass	163.07456 Da	<a href="#">[8]</a>
CAS Number	58514-96-8	<a href="#">[9]</a>
Predicted XlogP	1.2	<a href="#">[8]</a>
Appearance	Solid	N/A

## Synthesis of the 5-Methoxy-1H-indazol-3-amine Core

The synthesis of the 1H-indazol-3-amine core is a critical first step in the development of its derivatives. A common and efficient method involves the cyclization of an appropriately substituted fluorobenzonitrile with hydrazine hydrate. This approach is scalable and tolerates a variety of functional groups on the benzene ring.

## General Synthetic Workflow

The synthesis typically begins with a substituted 2-fluorobenzonitrile. The electron-withdrawing nature of the nitrile group activates the ortho-fluorine for nucleophilic aromatic substitution by hydrazine, which is followed by an intramolecular cyclization to form the desired amino-indazole ring system.



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)